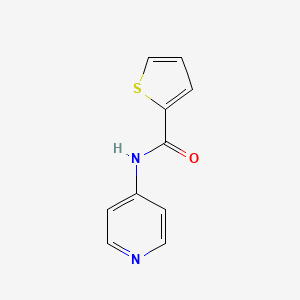

![molecular formula C14H10N2O2S2 B5516522 vinyl {[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B5516522.png)

vinyl {[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually adding or modifying functional groups. For vinyl-based compounds, common methods include polymerization or modification of existing vinyl polymers. Techniques such as rare earth metal-mediated precision polymerization have been explored for synthesizing polymers from vinyl and other conjugated monomers, suggesting potential pathways for the synthesis of specialized vinyl compounds (Soller, Salzinger, & Rieger, 2016).

Molecular Structure Analysis

Molecular structure analysis of vinyl compounds, or any organic compound, often involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within a molecule and the types of chemical bonds present. For example, the electronic structure of polymers, including those based on vinyl, significantly depends on their macromolecular architecture, affecting their properties and applications (Duke, Paton, & Salaneck, 1982).

Chemical Reactions and Properties

Vinyl compounds participate in various chemical reactions, including polymerization, crosslinking, and functionalization. These reactions can alter the physical and chemical properties of the resulting materials, making them suitable for specific applications. Crosslinking of poly(vinyl alcohol), for example, has been extensively studied for enhancing its mechanical properties and chemical resistance, relevant for understanding similar modifications in other vinyl derivatives (Bolto, Tran, Hoang, & Xie, 2009).

Physical Properties Analysis

The physical properties of vinyl compounds, including thermal stability, solubility, and mechanical strength, are critical for their application in materials science. Poly(vinyl acetate) paints, for instance, exhibit distinct aging characteristics and responses to conservation treatments, highlighting the importance of understanding the physical properties of vinyl derivatives (Novak & Ormsby, 2023).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and compatibility with other substances determine the functionality and usability of vinyl compounds in various chemical processes and applications. The genotoxicity profile of vinyl acetate monomer, for example, underscores the complex interactions between chemical structure and biological effects, which are crucial for assessing the safety and environmental impact of chemical compounds (Albertini, 2013).

Wissenschaftliche Forschungsanwendungen

Functionalization of Polymers

Research has demonstrated methods for grafting various side groups onto polymers using thiol−ene addition, which could potentially apply to compounds like vinyl {[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate. These methods allow for the functionalization of polymers with carbazole, dinitrobenzoate, phenol, pyridine, and cyano-alkoxybiphenyl groups, offering a pathway to create functional polymers with applications ranging from materials science to biomedical engineering (R. David & J. Kornfield, 2008).

Organic Dyes for Solar Cells

The design and synthesis of organic dyes featuring donor−conjugated chain−acceptor (D−π−A) structures are crucial for enhancing the efficiency of dye-sensitized solar cells (DSSCs). Research into compounds with structures similar to this compound has led to the development of dyes that significantly improve solar-to-electrical energy conversion efficiencies, demonstrating the importance of such compounds in renewable energy technologies (P. Qin et al., 2007).

Supramolecular Polymeric Materials

The study of polymeric supramolecular nanostructures has shown that compounds like this compound can be used to tailor hierarchical order-disorder and order-order transitions in materials. This has implications for the development of materials with switchable properties, such as electrical conductivity, which could find applications in smart materials and nanotechnology (J. Ruokolainen et al., 1998).

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethenyl 2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S2/c1-2-18-13(17)9-20-14-10(8-15)5-6-11(16-14)12-4-3-7-19-12/h2-7H,1,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKSSQBWNNFMIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)CSC1=C(C=CC(=N1)C2=CC=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5516442.png)

![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516456.png)

![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)

![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)

![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)

![(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5516532.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)

![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)